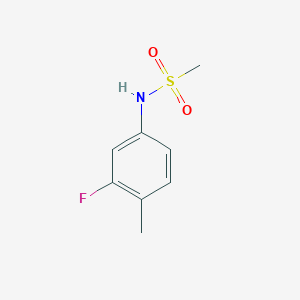

N-(3-fluoro-4-methylphenyl)methanesulfonamide

Description

N-(3-Fluoro-4-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 3-fluoro-4-methyl-substituted phenyl ring. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, influencing its electronic properties, solubility, and biological interactions. Sulfonamides are historically significant for their antimicrobial activity, but modern applications extend to anti-inflammatory, antiviral, and anticancer therapeutics due to their structural versatility and metabolic stability .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKKLHGXQITRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

On an industrial scale, the production of N-(3-fluoro-4-methylphenyl)methanesulfonamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-alkylated derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects: Replacing fluorine with chlorine (e.g., 3-Cl vs.

- Substituent Position : Ortho-substituted derivatives (e.g., 2-CH₃ in ) exhibit distinct vibrational spectra compared to meta/para-substituted analogues, suggesting altered conformational flexibility.

- Biological Activity : Anti-inflammatory activity in N-(4-arylamidophenyl) derivatives highlights the importance of para-substituents, whereas the target compound’s meta-fluoro group may modulate electronic interactions in receptor binding.

Pharmacological and Biochemical Comparisons

Antiviral Potential: Methanesulfonamide derivatives, such as those in , show promise in docking studies against viral targets like monkeypox DNA polymerase.

Anti-inflammatory Activity: N-(4-arylamidophenyl)methanesulfonamide derivatives reduced ear edema in mice by 30–50% . The target compound’s 3-fluoro group may enhance metabolic stability compared to non-halogenated analogues, though direct efficacy data are lacking.

Metabolic and Environmental Profiles : Sulfentrazone metabolites (e.g., DMS) demonstrate environmental persistence due to chloro and difluoromethyl groups . The fluorine in N-(3-fluoro-4-methylphenyl)methanesulfonamide may reduce environmental accumulation compared to chlorinated analogues but requires empirical validation.

Crystallographic and Conformational Analysis

- Crystal Packing : N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide () forms a 3D network via N–H⋯O hydrogen bonds, a feature common to sulfonamides that enhances thermal stability . The target compound’s fluoro group may disrupt such interactions, altering solubility.

- Torsional Flexibility : In N-(2-methylphenyl) and N-(3-methylphenyl)methanesulfonamides, the C–S–N–C torsion angle ranges from -56.4° to +60°, influencing molecular rigidity and binding pocket compatibility .

Biological Activity

N-(3-fluoro-4-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of autotaxin, an enzyme associated with various pathological conditions including cancer and inflammation. This article explores the compound's biological activity, synthesis, structural characteristics, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

N-(3-fluoro-4-methylphenyl)methanesulfonamide is characterized by a methanesulfonamide group attached to a phenyl ring containing both a fluorine atom and a methyl group. The molecular formula is C₉H₁₀FNO₂S. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, thereby increasing its reactivity towards nucleophiles. The sulfonamide group is significant in medicinal chemistry due to its role in various biological activities.

Autotaxin Inhibition

N-(3-fluoro-4-methylphenyl)methanesulfonamide has been identified as a potent inhibitor of autotaxin. Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in various cellular processes such as cell proliferation and migration. Inhibition of this enzyme can lead to therapeutic effects in diseases characterized by excessive autotaxin activity.

Binding Affinity Studies

Molecular docking studies have shown that N-(3-fluoro-4-methylphenyl)methanesulfonamide binds effectively to the active site of autotaxin. Structural modifications on the aromatic ring can significantly affect binding affinity and specificity, making it a subject of interest for drug development aimed at optimizing efficacy against autotaxin.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of N-(3-fluoro-4-methylphenyl)methanesulfonamide:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-(3-fluorophenyl)methanesulfonamide | C₉H₉FNO₂S | Lacks methyl substitution on the phenyl group |

| N-(4-methylphenyl)methanesulfonamide | C₉H₉NO₂S | Methyl group at para position |

| 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide | C₁₁H₁₄FNO₂S | Contains an ethane moiety instead of a phenyl |

The specific combination of fluorine and methyl substituents on the phenyl ring enhances biological activity against specific targets like autotaxin, allowing for selective inhibition and potentially reduced side effects compared to other similar compounds.

Case Studies

- Inhibition Studies : A study demonstrated that structural modifications of sulfonamides can enhance their potency against autotaxin. The introduction of fluorine and methyl groups was found to be beneficial for increasing inhibitory activity.

- Molecular Docking : Research utilizing molecular docking simulations indicated that N-(3-fluoro-4-methylphenyl)methanesulfonamide exhibits favorable interactions within the active site of autotaxin, suggesting its potential as a lead compound in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.